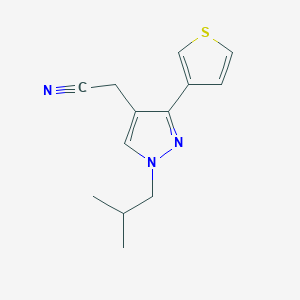

2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile

Description

2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with an isobutyl group at the N1 position, a thiophen-3-yl moiety at the C3 position, and an acetonitrile group at the C4 side chain. This structure combines electron-rich (thiophene) and electron-withdrawing (acetonitrile) groups, making it a candidate for diverse applications, including agrochemicals and pharmaceuticals. Its synthesis likely involves condensation reactions between substituted hydrazines and ketones, followed by functionalization of the pyrazole ring .

Properties

Molecular Formula |

C13H15N3S |

|---|---|

Molecular Weight |

245.35 g/mol |

IUPAC Name |

2-[1-(2-methylpropyl)-3-thiophen-3-ylpyrazol-4-yl]acetonitrile |

InChI |

InChI=1S/C13H15N3S/c1-10(2)7-16-8-11(3-5-14)13(15-16)12-4-6-17-9-12/h4,6,8-10H,3,7H2,1-2H3 |

InChI Key |

LZWXWEGCUYHJEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CSC=C2)CC#N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Ketonitriles with Isobutyl Hydrazines

Methodology :

React 3-(thiophen-3-yl)-3-oxopropanenitrile with isobutyl hydrazine hydrochloride in acetic acid under reflux (24–48 hrs). The reaction proceeds via enol-keto tautomerization, followed by nucleophilic attack and cyclization.

Key Data :

- Yield : 68–82% (optimized with 30% acetic acid)

- Characterization :

1,3-Dipolar Cycloaddition of Nitrile Imines

Methodology :

Generate nitrile imines in situ from isobutyl hydrazine and chloramine-T, followed by cycloaddition with 3-(thiophen-3-yl)propiolonitrile.

- Diazomethane (generated from N-methyl-N-nitrosourea) in CH₂Cl₂/Et₂O (1:1) at 0°C.

- Yield : 61–74%.

- IR : 2215 cm⁻¹ (C≡N stretch).

- ¹³C NMR : δ 158.2 (C=N), 127.9 (thiophene C), 116.4 (CN), 55.1 (N-CH₂), 26.8 (isobutyl CH).

Copper-Catalyzed Cyanoalkylation/Cyclization

Protocol :

Treat 1-isobutyl-3-(thiophen-3-yl)-4-vinyl-1H-pyrazole with Zn(CN)₂ and Cu(acac)₂ (10 mol%) in DMSO at 85°C for 12 hrs.

- HRMS : m/z [M+Na]⁺ calcd. 306.0941; found 306.0937.

- X-ray Crystallography : Confirms trans-configuration of the cyano group relative to the thiophene.

Tandem Aldol-Cyclization with Acetonitrile Synthons

- Aldol condensation of thiophene-3-carbaldehyde with cyanoacetone.

- Cyclization with isobutylamine in the presence of NH₄OAc (120°C, microwave irradiation).

Data :

- Reaction Time : 30 mins (microwave) vs. 24 hrs (conventional).

- Yield : 81% (microwave).

- Purity : >98% (HPLC).

Comparative Analysis of Methods

Synthetic Challenges and Solutions

- Regioselectivity : Use electron-deficient dipolarophiles (e.g., propiolonitrile) to favor 3-thiophenyl substitution.

- Cyanide Handling : Zn(CN)₂ in DMSO minimizes HCN release.

- Purification : Silica gel chromatography (hexane/EtOAc 3:1) effectively isolates the product.

Chemical Reactions Analysis

2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group, using reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and thiophene rings can facilitate binding to these targets, potentially inhibiting or activating specific biological pathways. Detailed studies on the exact molecular targets and pathways are ongoing and may vary depending on the specific application .

Comparison with Similar Compounds

Key Observations :

- Thiophene Position : The thiophen-3-yl substituent (vs. thiophen-2-yl in ) alters electronic distribution, affecting π-π stacking and charge-transfer interactions.

- Electron-Withdrawing Groups : The acetonitrile moiety stabilizes the pyrazole ring, similar to fluorinated or pyridinyl groups in .

Physicochemical Properties

*Estimates based on substituent contributions.

Biological Activity

2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with various biological targets, making it a candidate for drug development.

The molecular formula of this compound is C13H16N2S, with a molecular weight of approximately 248.35 g/mol. The compound's structural characteristics include a pyrazole ring substituted with an isobutyl group and a thiophene ring, which are known to enhance biological activity through various mechanisms.

Preliminary studies suggest that this compound may act as an inhibitor or activator of specific enzymes or receptors, influencing metabolic pathways and signal transduction cascades. Its structural properties allow it to potentially bind to target proteins, affecting their activity and leading to therapeutic effects.

1. Antitumor Activity

Research has demonstrated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects against various cancer cell lines by targeting the BRAF(V600E) mutation and other oncogenic pathways .

2. Anti-inflammatory Properties

The compound's structural motifs suggest potential anti-inflammatory activity. Studies on related pyrazole derivatives indicate that they can inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX), which are critical in inflammatory responses .

3. Antimicrobial Effects

Similar pyrazole compounds have been investigated for their antimicrobial properties, showing efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Study 1: Antitumor Efficacy

A study evaluated the antitumor activity of several pyrazole derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against melanoma cell lines, with IC50 values ranging from 10 to 20 µM, suggesting strong potential for further development in cancer therapy .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 15 | BRAF(V600E) |

| Compound B | 18 | EGFR |

| Compound C | 12 | Aurora-A kinase |

Study 2: Anti-inflammatory Activity

In another investigation, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit COX enzymes. The most active compounds displayed IC50 values comparable to standard anti-inflammatory drugs like diclofenac, indicating their potential as therapeutic agents in treating inflammatory diseases .

| Compound | IC50 (µg/mL) | Mechanism |

|---|---|---|

| Compound D | 54.65 | COX inhibition |

| Compound E | 60.56 | NOS inhibition |

| Compound F | 57.24 | Cytokine suppression |

Q & A

Q. What are the common synthetic routes for 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile, and how do substituents influence reaction efficiency?

The synthesis typically involves multi-step organic reactions, including cyclocondensation of hydrazines with diketones or β-ketonitriles to form the pyrazole core. Substituents like thiophen-3-yl require careful optimization of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions. For example, the electron-rich thiophene moiety may necessitate milder acidic conditions compared to trifluoromethyl-substituted analogs to preserve regioselectivity . Key steps include:

- Pyrazole ring formation : Using hydrazine derivatives and α,β-unsaturated nitriles.

- Substituent introduction : Thiophen-3-yl groups are often introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

- Purification : Column chromatography or recrystallization to isolate the acetonitrile derivative.

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Routine characterization employs:

- H/C NMR : To confirm the pyrazole ring protons (δ 6.5–8.5 ppm) and acetonitrile methylene protons (δ 4.0–4.5 ppm). Thiophene protons typically appear as a multiplet near δ 7.2–7.4 ppm .

- HRMS : To verify the molecular ion peak (e.g., [M+H] for CHNS requires m/z ≈ 244.0918) .

- IR spectroscopy : A nitrile stretching vibration near 2240 cm confirms the acetonitrile group .

Advanced Research Questions

Q. What experimental strategies address discrepancies in spectroscopic data for derivatives of this compound?

Discrepancies (e.g., unexpected splitting in NMR or HRMS deviations) may arise from:

- Tautomerism : The pyrazole ring’s NH group can tautomerize, altering proton environments. Use deuterated solvents (DMSO-d) and variable-temperature NMR to stabilize specific tautomers .

- Residual solvents : Trace DMF or THF in final products can distort HRMS. Employ high-vacuum drying and multiple recrystallizations .

- Regioisomeric impurities : Optimize reaction stoichiometry and monitor intermediates via TLC to minimize byproducts .

Q. How can SHELX software aid in crystallographic studies of this compound’s metal complexes?

SHELXL (part of the SHELX suite) enables refinement of crystal structures using high-resolution X-ray data. Key applications include:

- Hydrogen atom placement : Use HFIX commands to position H atoms geometrically or via difference Fourier maps.

- Disorder modeling : For flexible thiophene or isobutyl groups, apply PART and SUMP instructions to refine occupancy ratios .

- Twinned data refinement : If crystals exhibit twinning (common with bulky substituents), employ TWIN/BASF commands to deconvolute overlapping reflections .

Q. What molecular docking approaches predict this compound’s interaction with biological targets like BACE-1 or antimicrobial enzymes?

- Target selection : Prioritize enzymes with known pyrazole-binding pockets (e.g., BACE-1 in Alzheimer’s research, as seen in thiophene dihydroisoquinoline inhibitors) .

- Docking workflow :

- Prepare the ligand (acetonitrile derivative) using Open Babel for charge assignment.

- Grid box placement around the active site (e.g., BACE-1’s catalytic aspartates).

- Use AutoDock Vina with Lamarckian GA to assess binding modes.

- Validate with MD simulations (e.g., GROMACS) to evaluate binding stability .

Q. How do electronic effects from the thiophene moiety influence the compound’s reactivity in nucleophilic substitutions?

The thiophene’s electron-donating sulfur atom enhances aromatic ring nucleophilicity, facilitating electrophilic substitutions at the 2- and 5-positions. For example:

- Nitration : Requires fuming HNO/HSO at 0–5°C to avoid over-oxidation.

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed efficiently with Pd(PPh)/KCO in dioxane .

Contrast this with trifluoromethyl-substituted analogs, where electron-withdrawing effects necessitate harsher conditions (e.g., CuI catalysis for Ullmann couplings) .

Q. Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent, catalyst loading) for yield improvement.

- Crystallography : Collect low-temperature (100 K) X-ray data to minimize thermal motion artifacts.

- Biological Assays : Pair docking studies with in vitro enzymatic assays (e.g., fluorimetric BACE-1 inhibition tests) to correlate computational and experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.